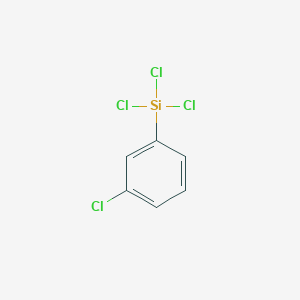
m-Chlorophenyltrichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Chlorophenyltrichlorosilane is an organosilicon compound with the molecular formula C₆H₄Cl₄Si. It is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity with water and moisture, producing hydrochloric acid . This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
m-Chlorophenyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of m-chlorophenylmagnesium bromide with silicon tetrachloride. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction proceeds as follows:
C6H4ClMgBr+SiCl4→C6H4ClSiCl3+MgBrCl
Industrial production methods often involve the direct chlorination of phenyltrichlorosilane in the presence of a catalyst. This method allows for large-scale production of this compound with high yields .
Analyse Chemischer Reaktionen
m-Chlorophenyltrichlorosilane undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions.
-
Hydrolysis: : When exposed to moisture or water, this compound hydrolyzes to form m-chlorophenylsilanol and hydrochloric acid:
C6H4ClSiCl3+3H2O→C6H4ClSi(OH)3+3HCl
-
Substitution: : It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines. For example:
C6H4ClSiCl3+3ROH→C6H4ClSi(OR)3+3HCl
-
Condensation: : this compound can also participate in condensation reactions to form siloxane polymers. This reaction is particularly useful in the production of silicone-based materials .
Wissenschaftliche Forschungsanwendungen
m-Chlorophenyltrichlorosilane has a wide range of applications in scientific research and industry:
-
Chemistry: : It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity with nucleophiles makes it a valuable reagent in organic synthesis.
-
Biology: : In biological research, this compound is used to modify surfaces of glass and silicon-based materials to create hydrophobic or hydrophilic surfaces, which are essential in cell culture and other biological assays .
-
Medicine: : Although not directly used as a drug, its derivatives are explored for potential pharmaceutical applications, particularly in drug delivery systems due to their ability to form stable bonds with biological molecules .
-
Industry: : It is used in the production of silicone polymers and resins, which are widely used in coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in material science .
Wirkmechanismus
The mechanism of action of m-Chlorophenyltrichlorosilane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This makes it susceptible to attack by nucleophiles, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds. These reactions are fundamental in the formation of siloxane polymers and other organosilicon compounds .
Vergleich Mit ähnlichen Verbindungen
m-Chlorophenyltrichlorosilane can be compared with other chlorosilanes such as trichlorosilane, dichlorosilane, and methyltrichlorosilane.
-
Trichlorosilane (HSiCl₃): : Unlike this compound, trichlorosilane is primarily used in the semiconductor industry for the production of ultrapure silicon. It is less reactive with nucleophiles compared to this compound .
-
Dichlorosilane (H₂SiCl₂): : Dichlorosilane is used in the production of silicon-based polymers and as a reducing agent in organic synthesis. It has two chlorine atoms, making it less reactive than this compound .
-
Methyltrichlorosilane (CH₃SiCl₃): : This compound is used in the production of silicone resins and as a cross-linking agent in polymer chemistry. The presence of a methyl group makes it less reactive compared to this compound .
This compound is unique due to the presence of the m-chlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Eigenschaften
CAS-Nummer |
2003-89-6 |
|---|---|
Molekularformel |
C6H4Cl4Si |
Molekulargewicht |
246.0 g/mol |
IUPAC-Name |
trichloro-(3-chlorophenyl)silane |
InChI |
InChI=1S/C6H4Cl4Si/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
InChI-Schlüssel |
ZIILLBRFKOKOGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


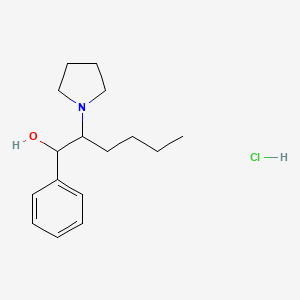
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)

![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)

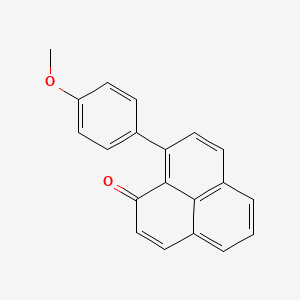
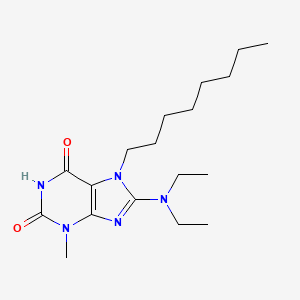

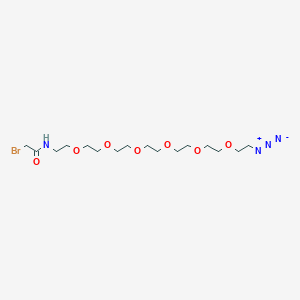
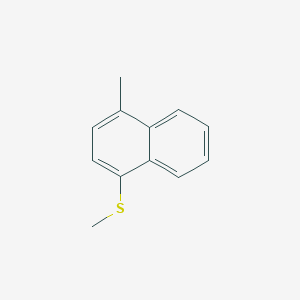
![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087290.png)
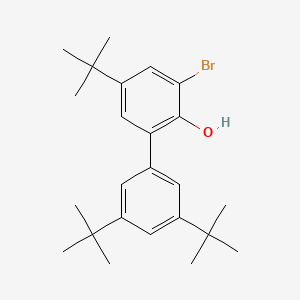

![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087307.png)
